3,5-Dichlorosalicylic acid

Description

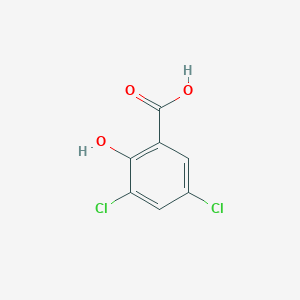

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJGWCQEGROXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044914 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline powder; [MSDSonline] | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: SUBLIMES, SLIGHT DECOMP | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DIL ALC, RHOMBIC PRISMS | |

CAS No. |

320-72-9 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6PXR32G3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-221 °C | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorosalicylic Acid

Introduction

3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1] Notably, it has been identified as a bioactive compound and a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known biological interactions, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 3,5-Dichlorosalicylic acid are summarized below.

Identifiers and Molecular Characteristics

| Property | Value |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid[3] |

| Synonyms | 3,5-Dichloro-2-hydroxybenzoic acid, Salicylic acid, 3,5-dichloro-[3] |

| CAS Number | 320-72-9[2][3] |

| Molecular Formula | C₇H₄Cl₂O₃[3] |

| Molecular Weight | 207.01 g/mol [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl[3] |

| InChI Key | CNJGWCQEGROXEE-UHFFFAOYSA-N[2][3] |

Physical Properties

| Property | Value |

| Appearance | White crystalline powder or needles.[1][3] |

| Melting Point | 220-222 °C[1][2] |

| Boiling Point | Sublimes with slight decomposition.[3] |

| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether.[3] Soluble in methanol.[1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3,5-Dichlorosalicylic acid.

| Technique | Data Availability |

| ¹H NMR | Spectra are available.[5] |

| ¹³C NMR | Spectral data is available.[5] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available.[3] |

| Mass Spectrometry (MS) | GC-MS and other mass spectrometry data are available.[3] |

Safety and Hazards

3,5-Dichlorosalicylic acid is associated with several hazards that require appropriate handling and safety precautions.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute toxicity, Oral (Category 4) | वार्निंग | Warning | H302: Harmful if swallowed.[2][3][6][7] |

| Skin irritation (Category 2) | वार्निंग | Warning | H315: Causes skin irritation.[2][3][7] |

| Serious eye irritation (Category 2A) | वार्निंग | Warning | H319: Causes serious eye irritation.[2][3][7] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | वार्निंग | Warning | H335: May cause respiratory irritation.[2][7] |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[2]

Experimental Protocols

Synthesis of 3,5-Dichlorosalicylic Acid

A common method for the synthesis of 3,5-Dichlorosalicylic acid involves the direct chlorination of salicylic acid.

Methodology: One documented method involves the chlorination of salicylic acid using chlorine gas in a suitable solvent like glacial acetic acid.[8] The reaction proceeds through the formation of monochlorosalicylic acid intermediates (3-chloro- and 5-chlorosalicylic acid) followed by further chlorination to yield 3,5-dichlorosalicylic acid.[8][9]

Workflow for Synthesis and Further Chlorination:

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of 3,5-Dichlorosalicylic acid.

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a suitable wavelength, for instance, 235 nm.[10]

-

Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, such as methanol, to a known concentration.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Derivatization: As 3,5-Dichlorosalicylic acid is non-volatile, a derivatization step is often required to convert it into a more volatile compound.

-

Column: A non-polar capillary column, such as a DB-5ms, is commonly employed.[10]

-

Carrier Gas: Helium is a typical carrier gas.[10]

-

Temperature Program: A temperature gradient is used to ensure the separation of components. For example, an initial temperature of 80°C, ramped up to 280°C.[10]

-

Ionization: Electron Ionization (EI) is a common ionization mode.[10]

General Analytical Workflow:

Biological Activity and Signaling Pathways

3,5-Dichlorosalicylic acid has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD).[1][2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.

Inhibitory Action on 20α-HSD:

Conclusion

3,5-Dichlorosalicylic acid is a well-characterized compound with defined chemical and physical properties. Its role as a synthetic intermediate and its potential as a bioactive molecule make it a subject of interest for researchers in chemistry and drug development. The information provided in this guide, including its properties, synthetic and analytical methodologies, and biological activity, serves as a comprehensive resource for scientific and research applications. Adherence to appropriate safety protocols is essential when handling this compound.

References

- 1. 3,5-Dichlorosalicylic acid | 320-72-9 [chemicalbook.com]

- 2. 3,5-Dichlorosalicylic acid 97 320-72-9 [sigmaaldrich.com]

- 3. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. 3,5-Dichlorosalicylic acid(320-72-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3,5-Dichlorosalicylic Acid | 320-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 9. ias.ac.in [ias.ac.in]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physical Properties of 3,5-Dichlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. Its chemical structure, featuring a carboxylic acid and a hydroxyl group on a dichlorinated benzene (B151609) ring, imparts specific physical and chemical characteristics that are crucial for its application in various scientific fields. Notably, it has been identified as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in the metabolism of steroid hormones.[1] This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichlorosalicylic acid, complete with experimental protocols and a logical diagram to support research and development activities.

Core Physical Properties

The physical characteristics of 3,5-Dichlorosalicylic acid are fundamental to its handling, formulation, and mechanism of action in biological systems. A summary of its key quantitative and qualitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₃ | [2] |

| Molecular Weight | 207.01 g/mol | [2] |

| Melting Point | 220-228 °C | [1][2][3] |

| Boiling Point | Sublimes with slight decomposition | [2] |

| Appearance | White to almost white crystalline powder; may form needles from dilute alcohol or rhombic prisms. | [2][3] |

| CAS Number | 320-72-9 | [2] |

| InChI | InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | [1][2] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | [2] |

Solubility Profile

3,5-Dichlorosalicylic acid exhibits the following solubility characteristics:

-

Slightly soluble in hot water.[2]

-

Very soluble in alcohol.[2]

-

Soluble in ether.[2]

-

Soluble in methanol (B129727) (resulting in an almost transparent solution).[4]

Acid Dissociation Constant (pKa)

Experimental Protocols

Detailed methodologies for determining the key physical properties of 3,5-Dichlorosalicylic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of 3,5-Dichlorosalicylic acid can be determined using a melting point apparatus with a heated metal block.

Procedure:

-

Ensure the 3,5-Dichlorosalicylic acid sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady rate of approximately 1-2 °C per minute when approaching the expected melting point.

-

Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures.

Solubility Assessment (Qualitative)

A qualitative assessment of solubility in various solvents can be performed to confirm the compound's general solubility profile.

Procedure:

-

Place approximately 25 mg of 3,5-Dichlorosalicylic acid into a small test tube.

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, ether, methanol) in small portions.

-

After each addition, shake the test tube vigorously for at least 10-20 seconds.

-

Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally through potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

Procedure:

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of 3,5-Dichlorosalicylic acid with a known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if solubility in pure water is low.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), which will serve as the titrant.

-

-

Titration:

-

Place a known volume of the 3,5-Dichlorosalicylic acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve will show one or two equivalence points, corresponding to the neutralization of the carboxylic acid and phenolic hydroxyl groups.

-

The pKa value for each acidic group is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Logical Relationships and Visualizations

3,5-Dichlorosalicylic acid has been identified as a potent inhibitor of the enzyme human 20α-hydroxysteroid dehydrogenase (AKR1C1). This enzyme is involved in the metabolism of progesterone. The inhibitory action of 3,5-Dichlorosalicylic acid can be represented as a logical relationship.

Caption: Inhibition of 20α-hydroxysteroid dehydrogenase by 3,5-Dichlorosalicylic acid.

References

A Comprehensive Technical Guide to 3,5-Dichlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorosalicylic acid, with the CAS number 320-72-9, is a halogenated derivative of salicylic (B10762653) acid. This white crystalline powder holds significant interest in various scientific domains, particularly in medicinal chemistry and drug development.[1][2] Its bio-active properties, notably as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, have positioned it as a molecule of interest for further investigation.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and known biological activities, serving as a valuable resource for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,5-Dichlorosalicylic acid is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 320-72-9 | [3] |

| Molecular Formula | C₇H₄Cl₂O₃ | [3] |

| Molecular Weight | 207.01 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 220-222 °C | [2] |

| Boiling Point | Sublimes with slight decomposition | [3] |

| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether. Soluble in methanol. | [3] |

| pKa | Data not explicitly available, but is part of the IUPAC Digitized pKa Dataset. | [3] |

Synthesis and Chemical Reactivity

The primary synthesis route for 3,5-Dichlorosalicylic acid involves the direct chlorination of salicylic acid. This process can be further elaborated into a multi-step reaction for specific applications.

Experimental Protocol: Synthesis of 3,5-Dichlorosalicylic Acid

This protocol is based on the general principle of electrophilic aromatic substitution, specifically the chlorination of salicylic acid.

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (96-98%)

-

Chlorine gas

-

Ice

-

Water-immiscible aromatic hydrocarbon solvent (e.g., xylene)

-

Alcohol (C₃-C₂₀)

Procedure:

-

A solution of salicylic acid is prepared in concentrated sulfuric acid.

-

The solution is cooled to a temperature below 35°C (preferably 5°-10°C) and stirred vigorously.

-

Gaseous chlorine is passed through the solution until the salicylic acid is predominantly converted to a mixture of monochlorosalicylic acids.

-

The reaction temperature is then raised to about 50°-75°C (preferably 65°-70°C) and chlorination is continued.

-

The progress of the reaction to form 3,5-dichlorosalicylic acid can be monitored by techniques such as gas phase chromatography.

-

Upon completion, the reaction mixture is cooled and poured onto ice.

-

The precipitated 3,5-dichlorosalicylic acid is then collected by filtration and washed with water.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Logical Workflow for Synthesis and Purification:

References

3,5-Dichlorosalicylic acid molecular weight

An In-depth Technical Guide to 3,5-Dichlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid. It is recognized as a bioactive compound and serves as a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1] This document details its core physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a potential enzyme inhibitor.

Physicochemical and Structural Data

3,5-Dichlorosalicylic acid is a chlorobenzoic acid characterized by a benzoic acid core with two chlorine substituents at positions 3 and 5, and a hydroxyl group at position 2.[1][2] Its chemical structure and properties are fundamental to its reactivity and biological interactions. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | [2][3] |

| Molecular Formula | C₇H₄Cl₂O₃ | [2] |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | [2] |

| CAS Number | 320-72-9 | [2] |

| Melting Point | 220-222 °C | [1] |

| Appearance | White crystalline powder | [1] |

| XLogP3-AA | 2.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether. | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections provide established protocols for the synthesis and analysis of 3,5-Dichlorosalicylic acid.

Synthesis Protocol: Chlorination of Salicylic Acid

A common method for synthesizing 3,5-Dichlorosalicylic acid involves the direct chlorination of salicylic acid. The following protocol is based on established chlorination procedures.[4]

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (96-98%)

-

Gaseous chlorine

-

Ice

-

Water

-

Reaction vessel with a stirrer and gas inlet

Procedure:

-

Dissolution: Dissolve salicylic acid in concentrated sulfuric acid within a reaction vessel equipped for vigorous stirring and cooling. Maintain the temperature below 35°C, preferably between 5-10°C.

-

Initial Chlorination: Pass gaseous chlorine into the stirred solution. Continue this step until the salicylic acid is predominantly converted to a mixture of 3- and 5-chlorosalicylic acids.

-

Dichlorination: Increase the reaction temperature to approximately 50-75°C (preferably 65-70°C). Continue to pass chlorine gas through the mixture to facilitate the conversion to 3,5-Dichlorosalicylic acid.

-

Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture over a large volume of ice and water to precipitate the product.

-

Isolation and Purification: Filter the resulting slurry to collect the crude 3,5-Dichlorosalicylic acid. Wash the solid with cold water to remove residual acid. The product can be further purified by recrystallization, for instance, from dilute alcohol.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of 3,5-Dichlorosalicylic acid can be effectively performed using HPLC. The following protocol is a representative method adapted from procedures for similar aromatic acids.[5]

Instrumentation & Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 235 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 1000 µg/mL by accurately weighing and dissolving 100 mg of 3,5-Dichlorosalicylic acid reference standard in 100 mL of methanol. Create a series of working standards (e.g., 0.1 to 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

-

Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a final concentration within the method's linear range.[5]

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 3,5-Dichlorosalicylic acid in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Visualization

3,5-Dichlorosalicylic acid is recognized as a bioactive molecule with potential therapeutic applications. Notably, it has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme implicated in hormone metabolism.[1] The inhibitory action disrupts the normal catalytic function of the enzyme.

Caption: Workflow of 20α-HSD enzyme inhibition by 3,5-Dichlorosalicylic acid.

References

- 1. 3,5-Dichlorosalicylic acid | 320-72-9 [chemicalbook.com]

- 2. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

3,5-Dichlorosalicylic acid structure

An In-Depth Technical Guide to 3,5-Dichlorosalicylic Acid: Structure, Properties, and Synthesis

Introduction

3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. It serves as a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] This compound is also recognized as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase and has been studied for its interaction with transport proteins like bovine serum albumin.[1] This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identifiers

The structure of 3,5-Dichlorosalicylic acid consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, and two chlorine atoms at positions 3 and 5.

DOT Script of the Chemical Structure of 3,5-Dichlorosalicylic Acid

Caption: Chemical structure of 3,5-Dichlorosalicylic acid.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 3,5-Dichlorosalicylic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O₃ | [2][3] |

| Molecular Weight | 207.01 g/mol | [2] |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | [2] |

| CAS Number | 320-72-9 | [2][3] |

| Appearance | White crystalline powder, needles from dilute alcohol, rhombic prisms | [1][2] |

| Melting Point | 220-224 °C | [1][3] |

| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether; soluble in methanol. | [2][3] |

| pKa | Not explicitly found in search results. | |

| LogP | 2.9 | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, but specific chemical shifts not detailed in search results. | [2][4] |

| ¹³C NMR | Spectral data available, but specific chemical shifts not detailed in search results. | [5] |

| Mass Spectrometry | GC-MS and other MS data available, indicating key fragmentation patterns. | [2] |

| Infrared (IR) Spectroscopy | IR spectral data is available. | [4][5] |

Experimental Protocols

Synthesis of 3,5-Dichlorosalicylic Acid via Chlorination of Salicylic Acid

A common method for the synthesis of 3,5-Dichlorosalicylic acid is the direct chlorination of salicylic acid.[6][7] The following protocol is a representative example.

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (96-98%)

-

Chlorine gas

-

Ice

Procedure:

-

Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a gas inlet.

-

Cool the solution to below 35°C, preferably between 5-10°C, while stirring vigorously.

-

Pass gaseous chlorine through the solution. The reaction is monitored until the conversion of salicylic acid to monochlorosalicylic acids is essentially complete.

-

Increase the temperature of the reaction mixture to about 50-75°C (preferably 65-70°C) and continue the chlorination until the formation of 3,5-dichlorosalicylic acid is complete. This can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, cool the mixture and pour it over ice to precipitate the crude 3,5-dichlorosalicylic acid.

-

The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like dilute alcohol.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 3,5-Dichlorosalicylic acid.

DOT Script for Synthesis and Characterization Workflow

Caption: A logical workflow for the synthesis and characterization of 3,5-Dichlorosalicylic acid.

Safety and Handling

3,5-Dichlorosalicylic acid is harmful if swallowed. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Research Interest

3,5-Dichlorosalicylic acid is a subject of interest in medicinal chemistry due to its inhibitory activity against enzymes like 20α-hydroxysteroid dehydrogenase.[1] It is also used as an intermediate in the synthesis of more complex molecules, including anilides with potential biological activities.[5] Furthermore, its presence as a disinfection by-product in water has led to studies on its degradation.[8]

References

- 1. 3,5-Dichlorosalicylic acid | 320-72-9 [chemicalbook.com]

- 2. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 3,5-Dichlorosalicylic acid(320-72-9) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. bmgforming.com [bmgforming.com]

3,5-Dichlorosalicylic acid IUPAC name

An In-depth Technical Guide to 3,5-Dichlorosalicylic Acid

Introduction

3,5-Dichlorosalicylic acid, with the IUPAC name 3,5-dichloro-2-hydroxybenzoic acid , is a chlorinated derivative of salicylic (B10762653) acid.[1] It is a solid, crystalline powder at room temperature.[1][2] This compound serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has garnered attention in the scientific community for its biological activities.[2] Notably, it is recognized as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental for any scientific investigation. The key physicochemical properties of 3,5-Dichlorosalicylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | PubChem[1] |

| CAS Number | 320-72-9 | PubChem[1] |

| Molecular Formula | C₇H₄Cl₂O₃ | PubChem[1] |

| Molecular Weight | 207.01 g/mol | PubChem[1], Sigma-Aldrich[3] |

| Appearance | White crystalline powder | ChemicalBook[2], MSDSonline[1] |

| Melting Point | 220-222 °C | Sigma-Aldrich |

| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether. Soluble in methanol. | PubChem[1], Parchem[4] |

| pKa | 2.9 | PubChem[1] |

| InChI Key | CNJGWCQEGROXEE-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic data is crucial for structural elucidation and purity assessment. Various spectral datasets for 3,5-Dichlorosalicylic acid are publicly available, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[1][5]

Synthesis Protocol: Chlorination of Salicylic Acid

3,5-Dichlorosalicylic acid is commonly synthesized via the direct chlorination of salicylic acid. The following protocol is a generalized procedure based on established methods.[6]

Objective: To synthesize 3,5-Dichlorosalicylic acid by chlorinating salicylic acid.

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (96-98%) or glacial acetic acid

-

Chlorine gas

-

Ice

-

Water

-

Appropriate glassware and stirring apparatus

-

Fume hood

Methodology:

-

Dissolution: In a suitable reaction vessel placed within a fume hood, dissolve salicylic acid in a solvent such as concentrated sulfuric acid or glacial acetic acid with stirring until a homogenous solution is achieved.[6]

-

Cooling: Cool the resulting solution to a temperature between 5-10 °C using an ice bath to control the exothermic reaction.[6]

-

Chlorination (Step 1): Bubble chlorine gas into the cooled, stirred solution. Maintain the temperature between 5-10 °C. This initial step leads to the formation of monochlorosalicylic acids.[6]

-

Chlorination (Step 2): After a period of initial chlorination, 3,5-Dichlorosalicylic acid will begin to precipitate.[6] To drive the reaction towards the desired dichlorinated product, the reaction temperature is then elevated to 65-70 °C, and chlorination is continued.[6]

-

Precipitation and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured over a mixture of ice and water. This will cause the crude 3,5-Dichlorosalicylic acid to precipitate out of the solution.[6]

-

Purification: The resulting solid is collected by filtration, washed thoroughly with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dilute alcohol).[1]

Safety Precaution: This synthesis involves corrosive acids and toxic chlorine gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Caption: Experimental workflow for the synthesis of 3,5-Dichlorosalicylic acid.

Applications in Drug Development and Research

3,5-Dichlorosalicylic acid is more than a chemical intermediate; its inherent biological activity makes it a subject of interest for drug discovery and development.

Enzyme Inhibition: The primary reported biological activity of 3,5-Dichlorosalicylic acid is its role as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD).[2] This enzyme is a member of the aldo-keto reductase (AKR) superfamily and is involved in the metabolism of steroid hormones, such as progesterone. By inhibiting 20α-HSD, compounds like 3,5-Dichlorosalicylic acid can modulate steroid signaling pathways, which is relevant for conditions related to hormone imbalances.

Caption: Inhibition of 20α-HSD by 3,5-Dichlorosalicylic acid.

Scaffold for Novel Compounds: Salicylic acid and its derivatives have a long history in medicine, most famously as the basis for aspirin. Halogenated salicylanilides, synthesized from compounds like 3,5-Dichlorosalicylic acid, have shown a wide range of biological activities, including anthelmintic, antibacterial, and antitumor properties.[7] Researchers utilize 3,5-Dichlorosalicylic acid as a starting material or building block to create more complex molecules with potentially enhanced efficacy and novel mechanisms of action.[7]

Caption: 3,5-Dichlorosalicylic acid as a key intermediate.

Safety and Handling

3,5-Dichlorosalicylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as a dust mask, eye shields, and gloves. It should be stored in a well-sealed container in a dry, well-ventilated area.

References

- 1. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichlorosalicylic acid | 320-72-9 [chemicalbook.com]

- 3. 3,5-ジクロロサリチル酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. 3,5-Dichlorosalicylic acid(320-72-9) 1H NMR spectrum [chemicalbook.com]

- 6. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 3,5-Dichlorosalicylic Acid in Methanol: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorosalicylic acid in methanol (B129727), designed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative descriptions from available sources.

Introduction

Qualitative Solubility

Sources indicate that 3,5-Dichlorosalicylic acid is "very soluble" in alcohol and exhibits "solubility in methanol (almost transparency)"[1][2][3]. These descriptions suggest a high degree of solubility, but for scientific and development purposes, quantitative measurement is essential.

Quantitative Solubility Data

As specific quantitative data for the solubility of 3,5-Dichlorosalicylic acid in methanol at various temperatures is not available in the reviewed literature, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Experimental Solubility of 3,5-Dichlorosalicylic Acid in Methanol

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent[4][5].

4.1. Materials and Equipment

-

3,5-Dichlorosalicylic acid (high purity)

-

Methanol (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with methanol, e.g., PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Dichlorosalicylic acid to a series of vials containing a known volume of methanol. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally in a preliminary assessment[6].

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of methanol to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Analyze the diluted sample to determine the concentration of 3,5-Dichlorosalicylic acid. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of 3,5-Dichlorosalicylic acid in methanol at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

4.3. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3,5-Dichlorosalicylic acid in methanol.

Caption: Experimental workflow for solubility determination.

Considerations for Drug Development Professionals

-

pH and Ionization: While this guide focuses on a neutral solvent (methanol), in aqueous solutions, the solubility of salicylic (B10762653) acid derivatives is highly dependent on pH due to the ionization of the carboxylic acid and phenolic hydroxyl groups.

-

Polymorphism: The crystalline form of 3,5-Dichlorosalicylic acid can influence its solubility. It is advisable to characterize the solid form used in the experiments.

-

Solvent Purity: The purity of the methanol, particularly its water content, can affect the measured solubility. Using a high-purity, anhydrous grade solvent is recommended for consistent results.

References

A Technical Guide to the Melting Point of 3,5-Dichlorosalicylic Acid

Abstract: This technical guide provides a comprehensive overview of the melting point of 3,5-Dichlorosalicylic acid, a significant compound in pharmaceutical research and chemical synthesis. It includes a detailed summary of its physicochemical properties, standardized experimental protocols for melting point determination, and its relevance to researchers, scientists, and drug development professionals. This document is intended to serve as a key reference for the accurate characterization of this compound.

Introduction

3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. As a bioactive molecule, it has garnered interest in the scientific community, particularly in the field of drug discovery and development.[1] It is recognized as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.[1] The melting point is a critical physical property that serves as a primary indicator of a compound's purity and identity. An accurate determination of the melting point is a fundamental step in its chemical analysis and quality control. This guide details the reported melting point values and provides a standardized methodology for its experimental verification.

Compound Profile

A clear identification of 3,5-Dichlorosalicylic acid is essential for any experimental work. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid[2][3] |

| Synonyms | 3,5-Dichloro-2-hydroxybenzoic acid, Salicylic acid, 3,5-dichloro-[2][3][4] |

| CAS Number | 320-72-9[2][3][4] |

| Molecular Formula | C₇H₄Cl₂O₃[2][3] |

| Molecular Weight | 207.01 g/mol [2] |

| Chemical Structure | Cl₂C₆H₂(OH)CO₂H |

Physicochemical Properties

Melting Point

The melting point of 3,5-Dichlorosalicylic acid has been reported by various chemical suppliers and databases. The values typically fall within a narrow range, indicative of a crystalline solid. A summary of reported melting points is presented below for comparative analysis. The slight variations can be attributed to differences in analytical methods and sample purity.

| Melting Point (°C) | Source |

| 223.0 - 228.0 °C | Tokyo Chemical Industry[4] |

| 221 - 224 °C | Parchem[2] |

| 220 - 222 °C | Sigma-Aldrich[1] |

| 220 - 221 °C | PubChem[3] |

| 227 °C | Tokyo Chemical Industry[4] |

Appearance and Solubility

3,5-Dichlorosalicylic acid is typically described as a white to off-white crystalline powder.[1][3][4] It is slightly soluble in hot water and very soluble in alcohol and ether.[3]

Significance in Research and Drug Development

The utility of 3,5-Dichlorosalicylic acid extends to several areas of scientific research:

-

Enzyme Inhibition: It is a known potential inhibitor of human 20α-hydroxysteroid dehydrogenase, making it a valuable tool for studying the function of this enzyme.[1]

-

Drug Design: As a bioactive molecule, it serves as a scaffold or starting material in the synthesis of more complex pharmaceutical compounds, such as novel salicylanilides with potential therapeutic activities.[5]

-

Protein Interaction Studies: The interaction of 3,5-Dichlorosalicylic acid with transport proteins like bovine serum albumin has been a subject of investigation, providing insights into the pharmacokinetics of small molecule drugs.[1]

-

Chemical Synthesis: It is also used as an intermediate in the synthesis of other chemical entities, including dyes and more complex chlorinated salicylic acids like 3,5,6-trichlorosalicylic acid.[1][6]

Experimental Determination of Melting Point

The accurate determination of a melting point is crucial for verifying the identity and purity of a solid compound. A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will typically cause a depression and broadening of the melting range.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This phase change occurs when the vibrational energy of the molecules overcomes the intermolecular forces holding them in a crystal lattice. The process is observed as a temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

Detailed Experimental Protocol: Capillary Method

This protocol describes the use of a modern digital melting point apparatus, which is a common and accurate method.

Materials and Equipment:

-

3,5-Dichlorosalicylic acid sample

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse samples)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of dry 3,5-Dichlorosalicylic acid on a clean, dry surface.

-

If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[7][8]

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and at room temperature.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Place a calibrated thermometer or ensure the digital thermometer is correctly positioned.[9]

-

-

Approximate Melting Point Determination (Rapid Ramp):

-

If the approximate melting point is unknown, perform a rapid determination first.

-

Set a fast heating rate (e.g., 10-20°C per minute).[10]

-

Record the approximate temperature range at which the sample melts. This provides a target for the more accurate measurement.

-

-

Accurate Melting Point Determination (Slow Ramp):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Use a fresh sample in a new capillary tube.

-

Set the starting temperature to about 10-15°C below the expected melting point and use a slow heating rate of approximately 1-2°C per minute.[10]

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Repeatability:

-

For reliable results, repeat the accurate determination at least twice with fresh samples. The results should be consistent.

-

Workflow for Melting Point Determination

Caption: Workflow for experimental melting point determination.

Interpretation of Results

-

Sharp Melting Range (e.g., 221-222°C): A narrow range of 0.5-2°C is indicative of a high-purity sample.

-

Broad Melting Range (e.g., 215-220°C): A wide range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a larger temperature span and at a lower temperature than the pure compound.

Conclusion

The melting point of 3,5-Dichlorosalicylic acid is a key parameter for its identification and purity assessment, with reported values consistently in the 220-228°C range. For professionals in research and drug development, adherence to a standardized experimental protocol, such as the capillary method detailed herein, is critical for obtaining reliable and reproducible data. This ensures the quality and integrity of the compound used in further studies and synthetic applications.

References

- 1. 3,5-Dichlorosalicylic acid | 320-72-9 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichlorosalicylic Acid | 320-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic Analysis of 3,5-Dichlorosalicylic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dichlorosalicylic acid, a compound of interest in various research and development fields, including its role as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Dichlorosalicylic acid exhibits characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and aromatic moieties.

Table 1: Infrared (IR) Spectroscopic Data for 3,5-Dichlorosalicylic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 2400 (broad) | O-H stretch (Carboxylic acid) |

| ~3000 | O-H stretch (Phenolic) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C stretch (Aromatic ring) |

| ~1250 | C-O stretch (Carboxylic acid) |

| Below 800 | C-Cl stretch |

Note: The exact peak positions can vary slightly based on the experimental conditions and sample preparation.

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid 3,5-Dichlorosalicylic acid sample was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded over the range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum. The instrument used for such an analysis could be a Bruker Tensor 27 FT-IR[1].

-

Analysis: The resulting spectrum was analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Proton NMR (¹H NMR) gives insights into the number and types of hydrogen atoms present. For 3,5-Dichlorosalicylic acid, the spectrum is expected to show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.

Table 2: ¹H NMR Spectroscopic Data for 3,5-Dichlorosalicylic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | Aromatic H (C4-H) |

| ~7.5 | Doublet | 1H | Aromatic H (C6-H) |

| Broad Signal | Singlet | 1H | -OH (Phenolic) |

| Broad Signal | Singlet | 1H | -COOH (Carboxylic) |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary depending on the solvent used.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for 3,5-Dichlorosalicylic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~158 | C-OH |

| ~135 | C-Cl |

| ~130 | C-H |

| ~125 | C-Cl |

| ~120 | C-H |

| ~118 | C-COOH |

Note: The specific assignments may require further 2D NMR experiments for unambiguous confirmation.

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 5-10 mg of 3,5-Dichlorosalicylic acid was dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of Tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

-

Instrumentation: The spectra were recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2].

-

Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were typically required due to the low natural abundance of the ¹³C isotope[3].

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The molecular weight of 3,5-Dichlorosalicylic acid is 207.01 g/mol [4].

Table 4: Mass Spectrometry Data for 3,5-Dichlorosalicylic Acid

| m/z | Interpretation |

| 206/208/210 | Molecular ion peak [M]⁺ (isotopic pattern for 2 Cl) |

| 188/190/192 | [M-H₂O]⁺ |

| 161/163 | [M-COOH]⁺ |

| 125 | Loss of COOH and one Cl atom |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

A common method for analyzing a compound like 3,5-Dichlorosalicylic acid is Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry[4].

-

Sample Introduction: For GC-MS, the sample is vaporized and introduced into the mass spectrometer via a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.

-

Ionization: In GC-MS, Electron Ionization (EI) is typically used, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. Sample preparation for mass spectrometry often involves steps like protein precipitation, reduction, alkylation, and digestion, followed by desalting and concentration of the peptides before analysis[5][6].

Workflow and Data Integration

The combination of these spectroscopic techniques provides a comprehensive characterization of 3,5-Dichlorosalicylic acid. The logical flow of analysis is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the History of Salicylic Acid Analogs in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Willow Bark to Modern Pharmacology

The history of salicylic (B10762653) acid is a compelling narrative of natural remedy evolving into a cornerstone of modern medicine. For millennia, extracts from willow bark and other salicylate-rich plants were used to alleviate pain and fever.[1] The scientific journey began in the 19th century with the isolation of salicin, the active glycoside of salicylic acid.[2] Key milestones include the synthesis of acetylsalicylic acid (aspirin) by Charles Frédéric Gerhardt in 1853 and its industrial production in a stable, pure form by Felix Hoffmann at Bayer in 1897.[3] This marked the dawn of non-steroidal anti-inflammatory drugs (NSAIDs).

The 20th century was characterized by intense research to elucidate the mechanisms of action of these compounds. The seminal discovery by Sir John Vane in 1971 that aspirin (B1665792) and related drugs inhibit the cyclooxygenase (COX) enzymes, and consequently the production of inflammatory prostaglandins, earned him a Nobel Prize and fundamentally shaped our understanding of inflammation and pain.[1] This discovery opened the door for the rational design of new salicylic acid analogs with improved efficacy and safety profiles. This guide provides a technical overview of the historical development of key salicylic acid analogs, their mechanisms of action, quantitative data on their activity, and the experimental protocols used to characterize them.

Key Salicylic Acid Analogs and Their Development

The quest for more effective and better-tolerated anti-inflammatory agents has led to the development of a wide array of salicylic acid analogs.

-

Aspirin (Acetylsalicylic Acid): The first semi-synthetic salicylic acid analog, aspirin, remains one of the most widely used drugs globally. Its irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes distinguishes it from other NSAIDs.[4] This irreversible inhibition of COX-1 in platelets is the basis for its long-lasting antiplatelet effect, which is crucial for cardiovascular disease prevention.[4]

-

Diflunisal (B1670566): Introduced as a longer-acting analgesic and anti-inflammatory agent, diflunisal is a difluorophenyl derivative of salicylic acid.[5] It is a competitive, reversible inhibitor of both COX-1 and COX-2.[6]

-

Salsalate (Salicylsalicylic acid): This ester of two salicylic acid molecules is a prodrug.[7] It is hydrolyzed in vivo to release two molecules of salicylic acid, which is a weak, direct inhibitor of COX enzymes but is thought to exert its anti-inflammatory effects by suppressing COX-2 expression.[7][8]

-

Mesalamine (5-Aminosalicylic Acid, 5-ASA): The active moiety of sulfasalazine (B1682708), mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[9] It is a weak inhibitor of cyclooxygenase but is thought to have multiple mechanisms of action, including inhibition of the NF-κB pathway and scavenging of reactive oxygen species.[10] Various formulations have been developed to target its delivery to the colon.[9]

-

Sulfasalazine: Developed in the 1940s for the treatment of rheumatoid arthritis, sulfasalazine is a conjugate of mesalamine and sulfapyridine. It is now primarily used for IBD, where the azo-bond is cleaved by colonic bacteria to release the active 5-ASA.

Quantitative Data on COX Inhibition

The inhibitory potency of salicylic acid analogs against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogs. It is important to note that these values can vary depending on the specific assay conditions.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |

| Aspirin | 3.57 | 29.3 | Irreversible inhibitor.[1] |

| Salicylic Acid | Weak inhibitor | ~5 - 31 | Weak direct inhibitor; also suppresses COX-2 expression.[8][11][12] |

| Diflunisal | ~1 - 10 | ~1 - 20 | Non-selective, reversible inhibitor.[7] |

| Salsalate | Data not available | Data not available | Prodrug of salicylic acid.[7] |

| Mesalamine | Weak inhibitor | Weak inhibitor | Mechanism is not solely COX-dependent.[9][13] |

| Indomethacin | 0.063 | 0.48 | Potent non-selective inhibitor (for comparison).[1] |

| Celecoxib | 2.2 | 0.042 | Selective COX-2 inhibitor (for comparison).[14] |

Signaling Pathways

Salicylic acid and its analogs modulate several key signaling pathways involved in inflammation.

Cyclooxygenase (COX) Pathway

The primary mechanism of action for most traditional NSAIDs, including many salicylic acid analogs, is the inhibition of the COX enzymes. This pathway converts arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

References

- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Review article: mechanisms of action of mesalazine in preventing colorectal carcinoma in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

Theoretical studies on 3,5-Dichlorosalicylic acid

An In-depth Technical Guide to Theoretical Studies on 3,5-Dichlorosalicylic Acid

Introduction

3,5-Dichlorosalicylic acid (3,5-DCSA) is a halogenated derivative of salicylic (B10762653) acid, a well-known organic acid with extensive applications in pharmaceuticals and as a precursor for drug synthesis, such as aspirin.[1] Due to its specific chemical structure, 3,5-DCSA has garnered interest for its bioactive properties. It is recognized as a potential inhibitor of enzymes like human 20α-hydroxysteroid dehydrogenase and finds use in the cosmetics industry.[1][2][3] Theoretical and computational studies are paramount in elucidating the molecular structure, physicochemical properties, and reactivity of 3,5-DCSA at an atomic level. These in-silico approaches, including Density Functional Theory (DFT) and molecular docking, provide deep insights that complement experimental findings and guide the development of new applications, particularly in drug design and materials science.

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study 3,5-Dichlorosalicylic acid, presenting key findings on its structural, electronic, and vibrational properties, as well as its potential as a therapeutic agent.

Computational Methodologies

The theoretical investigation of 3,5-Dichlorosalicylic acid and its derivatives predominantly relies on quantum chemical calculations and molecular modeling techniques. These methods allow for the precise determination of molecular properties in the gaseous state or in solution.

Density Functional Theory (DFT)

A significant portion of the theoretical work on 3,5-DCSA and related salicylic acid derivatives utilizes Density Functional Theory (DFT).[4][5][6] This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems.

-

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used in conjunction with basis sets such as 6-31G** or 6-311G(d,p).[1][4]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4]

-

Property Calculation: Various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, are calculated on the optimized geometry.[1]

-

Software: The Gaussian suite of programs (e.g., Gaussian09w) is a standard software package for performing these calculations.[1][6]

-

Molecular Docking

To explore the potential of 3,5-DCSA as an enzyme inhibitor, molecular docking simulations are employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex.[7]

-

Protocol for Molecular Docking:

-

Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and 3,5-DCSA (ligand) are prepared. This involves adding hydrogen atoms, assigning charges, and removing water molecules.

-

Grid Generation: A binding site on the receptor is defined, and a grid of points is generated within this site for the docking calculation.

-

Docking Simulation: The ligand is flexibly docked into the receptor's active site using a scoring function to estimate the binding affinity.

-

Analysis: The resulting poses are analyzed to identify the most stable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Structure and Geometry

The foundational step in any theoretical study is the determination of the optimized molecular geometry. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles. These computed parameters are often validated by comparison with experimental data from X-ray diffraction (XRD) studies. For a co-crystal of 3,5-Dichlorosalicylic acid with 3,5-Dimethyl Pyrazole, optimized bond lengths and angles were calculated and compared with available XRD data.[1]

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₃ | PubChem[8] |

| Molecular Weight | 207.01 g/mol | PubChem[8] |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | PubChem[8] |

| XLogP3-AA | 2.9 | PubChem[8] |

| Hydrogen Bond Donor Count | 2 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |

| Melting Point | 220-222 °C | Sigma-Aldrich[2] |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful experimental technique for identifying functional groups and characterizing the bonding within a molecule. Theoretical DFT calculations are crucial for the interpretation of these experimental spectra.[4] By computing the vibrational frequencies and their corresponding intensities, a simulated spectrum can be generated. A comparison between the experimental and simulated spectra allows for a precise assignment of the observed vibrational modes.[4] For complex molecules, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental values.[4]

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties.

-

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9]

DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. This analysis is essential for predicting the charge transfer interactions within the molecule.[9]

Table 2: Theoretical Electronic Properties (Illustrative)

| Parameter | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity. |

| Ionization Potential | I | ≈ -EHOMO |

| Electron Affinity | A | ≈ -ELUMO |

| Chemical Hardness | η | (I - A) / 2 |

| Electronegativity | χ | (I + A) / 2 |

Further Theoretical Analyses

Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It is used to investigate hyper-conjugative interactions and charge delocalization, which contribute to molecular stability.[1] Furthermore, NBO calculations are employed to study the formation and strength of intramolecular hydrogen bonds, a key feature in salicylic acid and its derivatives.[5]